molecular formula C29H31N3O4 B6489319 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 1216450-51-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B6489319
CAS No.: 1216450-51-9
M. Wt: 485.6 g/mol
InChI Key: ZHRGMWHGLVOAEN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,5-benzodiazepine core fused to a substituted aromatic system. The compound’s structure comprises three key regions:

  • A 3,4-dimethoxyphenethyl group: This substituent introduces electron-donating methoxy groups at the 3- and 4-positions of the benzene ring, which may enhance solubility and influence intermolecular interactions like hydrogen bonding or π-π stacking.
  • A 1,5-benzodiazepin-2-one moiety: The seven-membered diazepine ring contains two nitrogen atoms at positions 1 and 5, with a ketone group at position 2. This heterocyclic system is rigid and may confer pharmacological relevance, as benzodiazepines are known for modulating central nervous system activity.
  • A 4-ethylphenyl substituent: Attached to the benzodiazepine core, this hydrophobic group could affect binding affinity and metabolic stability.

The acetamide linker bridges the dimethoxyphenethyl and benzodiazepine groups, enabling conformational flexibility while maintaining structural integrity.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-4-20-9-12-22(13-10-20)24-18-29(34)32(25-8-6-5-7-23(25)31-24)19-28(33)30-16-15-21-11-14-26(35-2)27(17-21)36-3/h5-14,17H,4,15-16,18-19H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRGMWHGLVOAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core

  • The 1,5-benzodiazepin-2-one core in the target compound contrasts with the thiazole ring in , the 1,4-benzothiazine in , and the naphtho-fused diazepine in .
  • The fused naphtho-diazepine in introduces aromatic bulk, which may improve binding affinity but reduce solubility compared to the target’s simpler benzodiazepine system.

Substituent Effects

  • Electron-Withdrawing vs. Methoxy groups may enhance solubility and hydrogen-bond acceptor capacity.
  • Hydrophobic vs. Polar Groups : The 4-ethylphenyl substituent in the target compound is more hydrophobic than the 4-ethoxyphenyl group in , suggesting differences in membrane permeability or protein-binding pockets.

Hydrogen Bonding and Crystallography

  • The target compound’s acetamide NH and diazepinone carbonyl are likely to participate in hydrogen bonding, akin to the R₂²(8) motifs observed in . However, the larger benzodiazepine core may lead to distinct packing arrangements, as seen in benzothiazine derivatives .

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